3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
Overview
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is an organic compound with a complex structure that includes a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dimethylaminocarbonyl Intermediate: This step involves the reaction of a suitable phenyl derivative with dimethylamine and a carbonyl source under controlled conditions to form the dimethylaminocarbonyl group.
Coupling with Methoxybenzoic Acid: The intermediate is then coupled with methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The dimethylaminocarbonyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxybenzoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid
- 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Uniqueness
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is unique due to the presence of both the dimethylaminocarbonyl and methoxybenzoic acid groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective. For example, the methoxy group can enhance the compound’s electron-donating ability, which can be advantageous in certain chemical reactions and biological interactions.
Properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-11(5-7-12)13-8-14(17(20)21)10-15(9-13)22-3/h4-10H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSXIZQGXIZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691348 | |
Record name | 4'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-80-5 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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